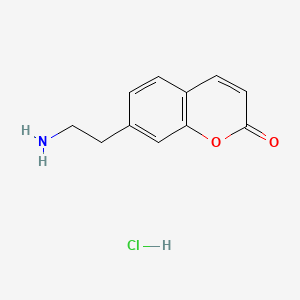
7-(2-aminoethyl)-2H-chromen-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-aminoethyl)-2H-chromen-2-one hydrochloride is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an aminoethyl group attached to the chromen-2-one core, which is further stabilized by the addition of hydrochloride. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Aminoethylation: The chromen-2-one core is then subjected to aminoethylation. This involves the reaction of the chromen-2-one with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrochloride Formation: The final step involves the conversion of the aminoethylated chromen-2-one to its hydrochloride salt. This is achieved by treating the compound with hydrochloric acid in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-aminoethyl)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the aminoethyl group.
Aplicaciones Científicas De Investigación
7-(2-aminoethyl)-2H-chromen-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of novel chromen-2-one derivatives with potential biological activities.
Biology: Studied for its potential as a fluorescent probe due to its chromophore properties. It is used in various bioimaging applications to visualize cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. It is also explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials. It is used in the synthesis of polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 7-(2-aminoethyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function.
Interact with Receptors: The compound can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparación Con Compuestos Similares
7-(2-aminoethyl)-2H-chromen-2-one hydrochloride can be compared with other similar compounds, such as:
2-Aminoethyl methacrylate hydrochloride: Both compounds contain an aminoethyl group, but differ in their core structures.
(2-Aminoethyl)trimethylammonium chloride: This compound also contains an aminoethyl group but is used as a derivatization reagent for peptides and polymers.
The uniqueness of this compound lies in its chromen-2-one core, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
7-(2-aminoethyl)chromen-2-one;hydrochloride |
InChI |
InChI=1S/C11H11NO2.ClH/c12-6-5-8-1-2-9-3-4-11(13)14-10(9)7-8;/h1-4,7H,5-6,12H2;1H |
Clave InChI |
JBDKCCBHGGRIAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)O2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


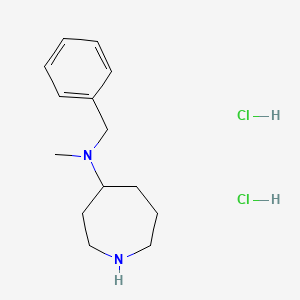
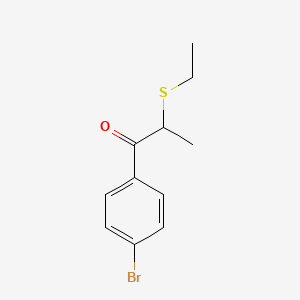
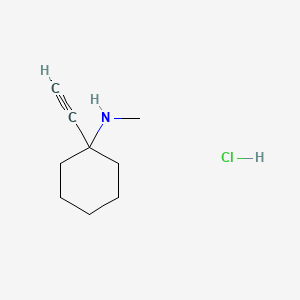
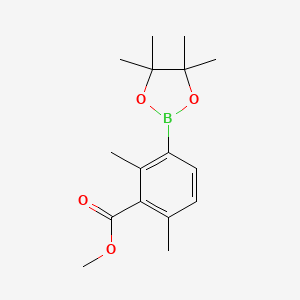
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
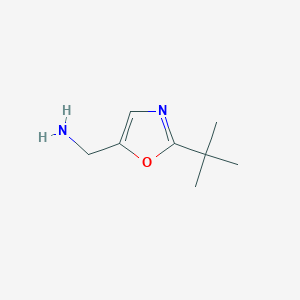
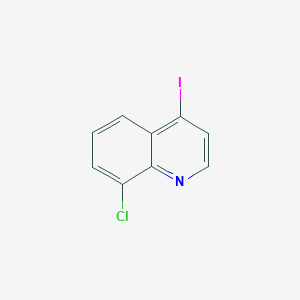
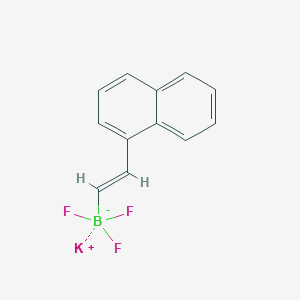
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
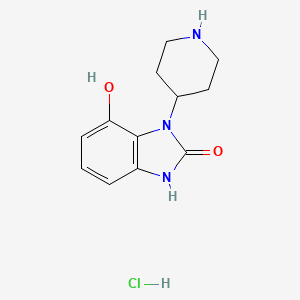
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
